molecular formula C10H16N6S B194882 Cimetidine CAS No. 51481-61-9

Cimetidine

Cat. No. B194882
CAS RN: 51481-61-9
M. Wt: 252.34 g/mol
InChI Key: AQIXAKUUQRKLND-UHFFFAOYSA-N
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Description

Cimetidine is a stomach acid reducer used to treat and prevent certain types of stomach ulcers. It is also used to treat gastroesophageal reflux disease (GERD), a condition where stomach acid backs up into the esophagus causing heartburn . It is a histamine H2-receptor antagonist .


Molecular Structure Analysis

Cimetidine has a molecular formula of C10H16N6S and a molecular weight of 252.34 g/mol . It contains an imidazole ring and is chemically related to histamine .


Chemical Reactions Analysis

Cimetidine may cause adverse reactions such as diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, which are usually mild and transient . Mental confusion may occur in the elderly . Due to its non-selective inhibition of cytochrome P450 enzymes, cimetidine has numerous drug interactions .


Physical And Chemical Properties Analysis

Cimetidine is a weak base and a highly water-soluble compound . It has a density of 1.3±0.1 g/cm3, a boiling point of 476.2±55.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.5 cm3 .

Scientific Research Applications

  • Endocrine Effects :

    • Cimetidine has been observed to have antiandrogenic properties. In a study with rats, it directly antagonized the effects of exogenously administered testosterone on androgen target tissues and inhibited dihydrotestosterone binding to its cytoplasmic receptor (Winters, Banks, & Loriaux, 1979).
    • Another study highlighted Cimetidine's capacity to occupy androgen receptors, suggesting that its side effects, such as gynecomastia, could be due to this mechanism (Funder & Mercer, 1979).
  • Effects on Drug Metabolism and Interactions :

    • Cimetidine can affect the metabolism of other drugs, such as increasing the risk of toxicity for certain medications including phenytoin, diazepam, and warfarin (Jenike, 1982).
    • It inhibits microsomal metabolism, impacting the elimination of oral anticoagulants and other drugs, and can delay the clearance of diazepam (Klotz & Reimann, 1980).
  • Impact on Hormonal Metabolism :

    • Cimetidine can influence the metabolism of estradiol. A study showed that it reduced the extent of 2-hydroxylation of estradiol, resulting in increased serum estradiol concentration (Galbraith & Michnovicz, 1989).
  • Influence on Renal Function :

    • It has been reported that Cimetidine can inhibit renal elimination of drugs, possibly due to its effect on efflux transporters in the kidney (Ito et al., 2012).
  • Potential Therapeutic Applications Beyond Ulcer Treatment :

    • Cimetidine has been evaluated for its effectiveness in treating warts, though a study found it no more effective than a placebo (Yılmaz, Alpsoy, & Başaran, 1996).
    • Its use as an adjunct to pancreatic enzymes in patients with cystic fibrosis showed beneficial effects, including weight gain and reduction of steatorrhea (Hubbard, Dunn, & Lester, 1980).

Safety And Hazards

Cimetidine is generally safe, but it may cause serious side effects. Stop using cimetidine and call your doctor at once if you have pain when swallowing, bloody or tarry stools, cough with bloody mucus or vomit that looks like coffee grounds, changes in mood, anxiety, agitation, confusion, hallucinations, or breast swelling or tenderness .

properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine
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InChI

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
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InChI Key

AQIXAKUUQRKLND-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(N=CN1)CSCCNC(=NC)NC#N
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Molecular Formula

C10H16N6S
Record name CIMETIDINE
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DSSTOX Substance ID

DTXSID4020329
Record name Cimetidine
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Molecular Weight

252.34 g/mol
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Physical Description

Cimetidine appears as white crystals with a slight sulfur-mercaptan odor. (NTP, 1992), Solid
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Solubility

5 mg/mL at 68 °F (NTP, 1992), IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID, Soluble in alcohol, 8.16e-01 g/L
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Mechanism of Action

Cimetidine binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity., H2 antagonists inhibit gastric acid secretion elicited by histamine & other H2 agonists in a dose-dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin &, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) & nocturnal acid secretion & that stimulated by food, sham feeding, fundic distention, & various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. The H2 antagonists reduce both the volume of gastric juice secreted & its H+ concentration. The output of pepsin, which is secreted by the chief cells of gastric glands (mainly under cholinergic control), generally falls in parallel with the reduction in volume of gastric juice. /H2 antagonists/, Cimetidine blocks H2-receptors, which in part are responsible for the inflammatory response, in the cutaneous blood vessels of humans., The effects of cimetidine, omeprazole and atropine sulfate on the healing of acetic acid-induced gastric ulcers in rats with limited food intake time (9:00-10:00 am and 5:00-6:00 pm) were evaluated 15 days after the acid injection. Oral repeated admin of cimetidine (25-100 mg/kg twice daily) or omeprazole (10-50 mg/kg once daily) dose dependently accelerated ulcer healing. ... A single oral admin of omeprazole (50 mg/kg) or cimetidine (100 mg/kg) resulted in potent and long-lasting anti-acid secretory and gastrin-releasing actions. The degree and duration of anti-acid secretion by atropine sulfate were equal to those of cimetidine, but the elevation of gastrin release by atropine sulfate was weak and temporary. These results indicate that the gastric ulcers of rats with a limited food intake time are useful for evaluating the healing effects of cimetidine and omeprazole on gastric ulcers. In addition, the effects of both drugs may be related to the incr gastrin release rather than to the reduced acid secretion., Both KB-5492, a new anti-ulcer agent, and cimetidine, admin po at 25-200 mg/kg, dose-dependently prevented cysteamine (400 mg/kg, sc)-induced duodenal ulcers in rats with ED50 values of 63 and 40 mg/kg, respectively. Anti-ulcer doses of cimetidine, but not KB-5492, inhibited gastric acid hypersecretion induced by cysteamine (400 mg/kg, sc). In contrast, anti-ulcer doses of KB-5492, but not cimetidine, incr duodenal HC03- secretion in normal anesthetized rats. These findings suggest that KB-5492 prevents cysteamine-induced duodenal ulcers by stimulating duodenal HC03- secretion, whereas cimetidine does so by inhibiting cysteamine-induced gastric acid hypersecretion.
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Product Name

Cimetidine

Color/Form

Crystals

CAS RN

51481-61-9
Record name CIMETIDINE
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Melting Point

284 to 290 °F (NTP, 1992), 141-143 °C, 142 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178,000
Citations
A Somogyi, R Gugler - Clinical pharmacokinetics, 1983 - Springer
Cimetidine is the first histamine H 2 -receptor antagonist with wide clinical application. It is a weak base and a highly water-soluble compound which can be measured in biological …
Number of citations: 187 link.springer.com
A Somogyi, R Gugler - Clinical Pharmacokinetics, 1982 - Springer
… After chronic dosing with Cimetidine, warfarin clearance … Cimetidine to the treatment regimen. Warfarin concentration and effect both returned to pre-Cimetidine values when Cimetidine …
Number of citations: 286 link.springer.com
JE McGuigan - Gastroenterology, 1981 - Elsevier
… Discovery of Hz-receptor antagonists, such as cimetidine, was predicted … Cimetidine was then developed by substitution of cyanoguanidine for the side chain thiourea group. Cimetidine …
Number of citations: 160 www.sciencedirect.com
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1978 - Springer
… Cimetidine also protected guinea-pigs against histamine-induced ulceration. Cimetidine … Oral cimetidine given for 10 or 12 consecutive days accelerated the spontaneous healing of …
Number of citations: 185 link.springer.com
SJ Winters, JL Banks, DL Loriaux - Gastroenterology, 1979 - Elsevier
… earlier workers that cimetidine possessed antiandrogenic … cimetidine is a nonsteroidal-antiandrogen and that this property may contribute to the production of gynecomastia in cimetidine…
Number of citations: 178 www.sciencedirect.com
PMG Bavin, A Post, JE Zarembo - Analytical profiles of drug substances, 1984 - Elsevier
Publisher Summary This chapter presents the analytical profile of cimetidine. It describes cimetidine's description, physical properties, synthesis, and stability. Cimetidine is a histamine …
Number of citations: 26 www.sciencedirect.com
A Grahnen, C Von Bahr, B Lindström… - European journal of clinical …, 1979 - Springer
… After iv administration, the kinetics of cimetidine could be … Cimetidine had a low hepatic extraction ratio and a high total … The latter was shown in vitro to be reduced to cimetidine by …
Number of citations: 106 link.springer.com
PV Pedersen, R Miller - Journal of pharmaceutical sciences, 1980 - Wiley Online Library
Cimetidine given orally without food after an overnight fast produces a blood concentration curve with a pronounced second peak that does not appear after parenteral administration or …
Number of citations: 160 onlinelibrary.wiley.com
M Kubecova, K Kolostova, D Pinterova… - European Journal of …, 2011 - Elsevier
… , cimetidine has been shown to have anticancer effects. This review describes the mechanism of antitumor action of cimetidine … of cimetidine in clinical studies in cancer patients. …
Number of citations: 88 www.sciencedirect.com
A Kumar - Dicp, 1990 - journals.sagepub.com
… Preliminary reports also indicate that cimetidine may offer therapeutic … , cimetidine treatment may be deleterious in patients with organ transplant and autoimmune disorders. Cimetidine …
Number of citations: 58 journals.sagepub.com

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